molecular formula C24H22N2O2 B10928682 3,5-bis(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10928682
M. Wt: 370.4 g/mol
InChI Key: CWCWBCAAUNYSML-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl ethyl ether
  • 2-[3-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl propyl ether

Uniqueness

The uniqueness of 2-[3-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

3,5-bis(2-methoxyphenyl)-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H22N2O2/c1-17-9-8-10-18(15-17)26-22(20-12-5-7-14-24(20)28-3)16-21(25-26)19-11-4-6-13-23(19)27-2/h4-16H,1-3H3

InChI Key

CWCWBCAAUNYSML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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